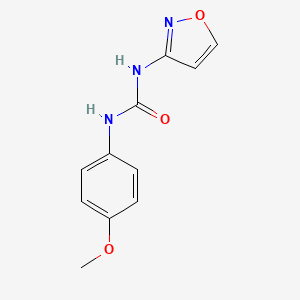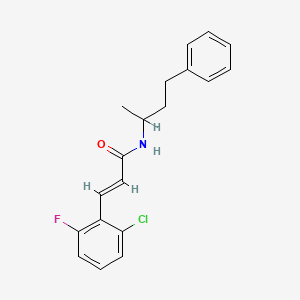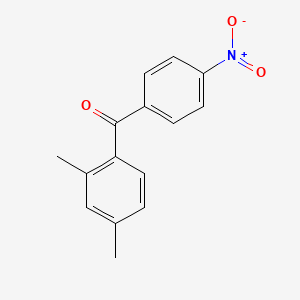
N-(5-chloro-2-methoxyphenyl)-1-piperidinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-1-piperidinesulfonamide, also known as CP-690,550, is a chemical compound that belongs to the class of Janus kinase inhibitors. It was first synthesized by Pfizer in 2003 and has since been extensively studied for its potential therapeutic applications. In
Mechanism of Action
N-(5-chloro-2-methoxyphenyl)-1-piperidinesulfonamide works by inhibiting the activity of Janus kinases (JAKs), which are enzymes that play a key role in the signaling pathways of cytokines and growth factors. By inhibiting JAKs, N-(5-chloro-2-methoxyphenyl)-1-piperidinesulfonamide can reduce the activity of immune cells and decrease inflammation in the body. This mechanism of action is similar to that of other JAK inhibitors such as tofacitinib and baricitinib.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-1-piperidinesulfonamide has been shown to reduce inflammation and improve symptoms in animal models of autoimmune diseases. In clinical trials, it has been found to be effective in reducing the signs and symptoms of rheumatoid arthritis, psoriasis, and Crohn's disease. However, it can also have side effects such as increased risk of infections, liver damage, and gastrointestinal problems.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-methoxyphenyl)-1-piperidinesulfonamide has several advantages for lab experiments, including its high potency and selectivity for JAK3 inhibition. However, it can be challenging to work with due to its low solubility in water and its tendency to form aggregates. Additionally, its effects on immune cells can vary depending on the cell type and the cytokine environment.
Future Directions
There are several potential future directions for research on N-(5-chloro-2-methoxyphenyl)-1-piperidinesulfonamide. One area of interest is the development of more selective JAK inhibitors that target specific JAK isoforms. Another area of research is the investigation of N-(5-chloro-2-methoxyphenyl)-1-piperidinesulfonamide's potential use in treating other autoimmune diseases and cancers. Additionally, there is ongoing research on the mechanisms of JAK inhibition and the effects of N-(5-chloro-2-methoxyphenyl)-1-piperidinesulfonamide on immune cell function.
Synthesis Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-1-piperidinesulfonamide involves the reaction of 5-chloro-2-methoxyaniline with piperidine and chlorosulfonic acid, followed by the addition of sodium hydroxide and filtration to obtain the final product. The yield of the synthesis process is typically around 60%. The purity of N-(5-chloro-2-methoxyphenyl)-1-piperidinesulfonamide can be improved through recrystallization and column chromatography.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-1-piperidinesulfonamide has been extensively studied for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential use in preventing transplant rejection and treating certain types of cancers.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)piperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3S/c1-18-12-6-5-10(13)9-11(12)14-19(16,17)15-7-3-2-4-8-15/h5-6,9,14H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKZRNWDDHANCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NS(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)piperidine-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-N-[(5-methyl-2-thienyl)methyl]-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxamide](/img/structure/B5305512.png)

![N,1-dimethyl-6-propyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5305526.png)
![methyl 5-({[(1-ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetyl]amino}methyl)-2-furoate](/img/structure/B5305529.png)
![2-(ethylthio)-5-(2-methoxyphenyl)-1-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B5305533.png)
![4-(tetrahydro-2H-pyran-2-ylmethyl)-1-thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxylic acid](/img/structure/B5305537.png)
![methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5305544.png)

![{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5305552.png)
![(5-chloro-2-ethoxybenzyl)methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5305557.png)
![2-[1-acetyl-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B5305575.png)
![ethyl 1-[3-(2-bromophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5305577.png)

![N-(2,5-dimethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5305600.png)